“trans,trans-2,4-Nonadienal” is an unsaturated aldehyde. It is responsible for the bean odor of soymilk and has been identified as a potentially mutagenic substance by inducing oxidative DNA damage.
Molecular Structure Analysis
The linear formula of “trans,trans-2,4-Nonadienal” is CH3(CH2)3CH=CHCH=CHCHO. Its molecular weight is 138.21.
Chemical Reactions Analysis
“trans,trans-2,4-Nonadienal” forms an adduct in the presence of tetrahydrofuran (THF). More detailed information about its chemical reactions was not found in the search results.
Physical And Chemical Properties Analysis
“trans,trans-2,4-Nonadienal” has a strong fatty, floral odor. Its physical properties include a boiling point of 97-98 °C/10 mmHg, a density of 0.862 g/mL at 25 °C, and a refractive index n20/D of 1.5207.
Related Compounds
5. OctanalCompound Description: Octanal is a saturated aldehyde found in various sources and known to contribute to off-flavors in certain foods. Like Heptanal, it stimulates the germination of Fusarium solani f. sp. pisi chlamydospores at high concentrations. []Relevance: Octanal is structurally similar to Heptanal but with one more carbon in the chain. This structural similarity to trans,trans-2,4-nonadienal, along with its biological activity, suggests that chain length might also be a factor in influencing the activity of these compounds on fungi.
6. NonanalCompound Description: Nonanal is a saturated aldehyde found in various plants and fruits. It contributes to their characteristic aroma and can also act as a fungicide. []Relevance: Nonanal shares a similar structure with trans,trans-2,4-nonadienal, particularly in their chain length, but Nonanal lacks the double bonds. This structural similarity makes it relevant for comparative studies on the impact of unsaturation on the biological activity of aldehydes.
7. trans,trans-2,4-DecadienalCompound Description: trans,trans-2,4-Decadienal is an unsaturated aldehyde that is a significant contributor to the "beany" off-flavor in soy products. It is also found to be mutagenic in the Ames test. [, ] Relevance: This compound is very closely related to trans,trans-2,4-nonadienal, differing only by one additional methylene group in the carbon chain. This similarity is reflected in their shared presence in soy products and similar sensory properties. Additionally, both compounds exhibit mutagenicity, suggesting that the conjugated diene system plays a significant role in this activity.
10. trans,trans-2,4-HeptadienalCompound Description: trans,trans-2,4-Heptadienal is an unsaturated aldehyde that exhibits a strong reactivity with proteins, leading to modifications that are associated with aging and various diseases. []Relevance: Structurally, trans,trans-2,4-Heptadienal is shorter than trans,trans-2,4-nonadienal by two carbons but retains the conjugated diene system. This structural similarity, coupled with its high reactivity with proteins, highlights the potential for trans,trans-2,4-nonadienal to exhibit similar reactivity, emphasizing the potential biological implications of these compounds.
11. Dimethyl TrisulfideCompound Description: Dimethyl Trisulfide is an organosulfur compound known for its pungent odor, often described as "cabbage-like" or "sulfurous." It is a major contributor to the undesirable "beany" odor of soy protein isolates. [] Relevance: While structurally unrelated to trans,trans-2,4-nonadienal, Dimethyl Trisulfide is relevant due to their shared presence as significant contributors to the off-flavor of soy products.
12. 2-PentylfuranCompound Description: 2-Pentylfuran is a heterocyclic compound that contributes to the odor of various foods and is also found in soy protein isolates. [] Relevance: While not structurally similar to trans,trans-2,4-nonadienal, 2-Pentylfuran is found alongside it in soy protein isolates and contributes to the overall odor profile. Understanding their combined sensory impact is crucial for improving the palatability of soy-based products.
13. HexanalCompound Description: Hexanal is a saturated aldehyde commonly found in various foods. It contributes to both desirable and undesirable flavors depending on the food matrix. It is also found in soy protein isolates. [] Relevance: Like 2-Pentylfuran, Hexanal is found alongside trans,trans-2,4-nonadienal in soy protein isolates and contributes to the overall odor profile. Understanding their combined sensory impact is crucial for improving the palatability of soy-based products.
14. 1-Octen-3-olCompound Description: 1-Octen-3-ol, often referred to as "mushroom alcohol," is an organic compound known for its earthy and mushroom-like aroma. It is produced by fungi and is a common flavor component in mushrooms. []Relevance: Although not structurally similar to trans,trans-2,4-nonadienal, 1-Octen-3-ol is relevant due to its presence in soy milk, similar to other related compounds.
15. BenzaldehydeCompound Description: Benzaldehyde is an organic compound known for its characteristic almond-like odor. It is the simplest aromatic aldehyde and is a key precursor to many other organic compounds. []Relevance: Although not structurally similar to trans,trans-2,4-nonadienal, Benzaldehyde is relevant due to its presence in soy milk, similar to other related compounds.
18. trans-2-NonenalCompound Description: trans-2-Nonenal is an unsaturated aldehyde often associated with unpleasant, rancid, or "cardboard-like" odors in various foods, particularly those rich in fats and oils. It is a major contributor to the stale flavor of beer and is also found in other foods like oxidized oils and fats. [, ]Relevance: This aldehyde is closely related to trans,trans-2,4-nonadienal, differing only by the position of one double bond. Both contribute to undesirable odors in food products, suggesting that the presence of a trans-2-enal group is a critical factor for this sensory characteristic.
20. trans,trans-2,4-DecadienalCompound Description: trans,trans-2,4-Decadienal is an unsaturated aldehyde found in spirits derived from heap-fermented grape marc, contributing to their undesirable odor. Like other related aldehydes, its presence is linked to the oxidation of polyunsaturated fatty acids in grape-seed oil. []Relevance: This compound is structurally very similar to trans,trans-2,4-nonadienal, with the only difference being an additional methylene group in the carbon chain. This structural similarity, combined with their shared occurrence in grape marc spirits, suggests that the length of the carbon chain might influence the intensity or perception of the off-odor attributed to these compounds.
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